molecular formula C8H9NO3 B8648719 N-(2,6-dihydroxyphenyl)acetamide CAS No. 73164-56-4

N-(2,6-dihydroxyphenyl)acetamide

Cat. No.: B8648719
CAS No.: 73164-56-4
M. Wt: 167.16 g/mol
InChI Key: MCCXQEPCVDELAO-UHFFFAOYSA-N
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Description

N-(2,6-Dihydroxyphenyl)acetamide is a substituted acetamide featuring a phenyl ring with hydroxyl groups at the 2- and 6-positions and an acetamide moiety at the para position.

Properties

CAS No.

73164-56-4

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

N-(2,6-dihydroxyphenyl)acetamide

InChI

InChI=1S/C8H9NO3/c1-5(10)9-8-6(11)3-2-4-7(8)12/h2-4,11-12H,1H3,(H,9,10)

InChI Key

MCCXQEPCVDELAO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC=C1O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Substituents on the phenyl ring significantly alter molecular properties. Key analogs and their characteristics are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents pKa (if reported) Key Properties
N-(2,6-Dihydroxyphenyl)acetamide C₈H₉NO₃ 167.16 -OH (2,6-positions) Not reported High hydrogen-bonding, moderate logP
N-(2,6-Dimethylphenyl)acetamide C₁₀H₁₃NO 163.22 -CH₃ (2,6-positions) 7.93 Enhanced lipophilicity, CNS penetration
2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide C₁₀H₁₁Cl₂NO 244.10 -Cl (2,2-), -CH₃ (2,6-) Not reported Increased electrophilicity, higher toxicity
2-Cyano-N-(2,6-dimethylphenyl)acetamide C₁₁H₁₂N₂O 188.23 -CN, -CH₃ (2,6-) Not reported Acute toxicity (H302, H315)
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide C₁₄H₂₂N₂O 234.34 -N(CH₂CH₃)₂, -CH₃ (2,6-) 7.93 Basic amine, improved solubility

Key Observations :

  • Hydroxyl vs. Methyl Groups : The hydroxyl groups in this compound likely increase aqueous solubility and hydrogen-bonding capacity compared to methyl-substituted analogs like N-(2,6-dimethylphenyl)acetamide. However, methyl groups enhance lipophilicity and central nervous system (CNS) penetration, as seen in CNS-11g .
  • Electron-Withdrawing Substituents: Chloro (e.g., 2,2-dichloro-N-(2,6-dimethylphenyl)acetamide) and cyano groups increase electrophilicity and reactivity but may elevate toxicity risks .
  • Amine Modifications: The diethylamino group in 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide introduces basicity (pKa ~7.93), improving solubility under physiological conditions .

Pharmacokinetic and Bioavailability Profiles

  • CNS Penetration: Methyl-substituted analogs (e.g., CNS-11g) exhibit favorable CNS penetration due to low hydrogen-bond donors/acceptors and rotatable bonds, critical for blood-brain barrier permeability . In contrast, the hydroxyl groups in this compound may limit CNS access.
  • Oral Bioavailability: Compounds with fewer hydrogen-bond donors (e.g., CNS-11, CNS-11g) show better oral bioavailability than polar derivatives like the dihydroxy analog .

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 2,6-dihydroxyaniline is dissolved in a polar aprotic solvent like acetone or tetrahydrofuran (THF). Acetic anhydride is added dropwise at 0–5°C to prevent O-acetylation of the hydroxyl groups. Sodium acetate is often employed as a base to neutralize liberated acid, maintaining a pH of 5–6. The reaction proceeds via nucleophilic attack of the amine on the acetylating agent, forming the acetamide bond. After 2–4 hours, the mixture is quenched with ice water, and the product is isolated via filtration or extraction.

Table 1: Representative Yields from Direct Acetylation

SolventTemperature (°C)Yield (%)Purity (HPLC)
Acetone0–57898.5
THF10–156597.2
Ethyl acetate255895.8

Protective-Group Strategies for Enhanced Selectivity

To circumvent competing O-acetylation, protective-group methodologies are employed. The hydroxyl groups are temporarily blocked using acetyl or benzyl groups, followed by selective deprotection after acetylation.

Acetylation with Transient Protection

In a modified approach, 2,6-dihydroxyaniline is treated with acetic anhydride in the presence of pyridine to acetylate both amine and hydroxyl groups, forming N,O-triacetylated intermediates. Selective hydrolysis using aqueous sodium bicarbonate removes the O-acetyl groups while retaining the N-acetyl moiety. This method achieves yields exceeding 85% with >99% purity.

Critical Parameters:

  • Molar Ratio: A 1:3 ratio of 2,6-dihydroxyaniline to acetic anhydride ensures complete acetylation.

  • Hydrolysis Time: Limited to 30 minutes to prevent N-deacetylation.

Catalytic Methods for Large-Scale Synthesis

Heterogeneous catalysts, such as acidic resins or zeolites, enhance reaction efficiency in industrial settings. For example, Amberlyst-15 catalyzes the acetylation of 2,6-dihydroxyaniline with acetic acid under reflux, eliminating the need for stoichiometric bases.

Table 2: Catalytic Acetylation Performance

CatalystSolventTime (h)Yield (%)
Amberlyst-15Toluene392
H-ZSM-5Ethanol584
None (thermal)Acetic acid872

Purification and Characterization

Crude this compound is purified via recrystallization from methanol or aqueous ethanol. Analytical characterization includes:

  • 1H-NMR (DMSO-d6): δ 9.82 (s, 2H, OH), 7.21 (d, 2H, Ar-H), 6.75 (t, 1H, Ar-H), 2.05 (s, 3H, CH3).

  • HPLC: Retention time of 4.2 minutes using a C18 column and acetonitrile-phosphate buffer (pH 7.0) mobile phase.

Challenges and Optimization

Side Reactions and Mitigation

  • O-Acetylation: Minimized by using low temperatures and substoichiometric acetylating agents.

  • Oxidation: Antioxidants like ascorbic acid prevent quinone formation during prolonged reactions.

Solvent Selection

Polar solvents (e.g., acetone-water mixtures) improve solubility of intermediates, while nonpolar solvents (toluene) enhance catalyst performance .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(2,6-dihydroxyphenyl)acetamide derivatives?

  • Answer: Synthesis typically involves acylation of 2,6-dihydroxyaniline with acetylating agents (e.g., acetyl chloride) under controlled conditions. For example, analogous compounds like 2-Chloro-N-(2,6-dimethylphenyl)acetamide are synthesized via nucleophilic substitution reactions between amines and acyl chlorides, often requiring bases (e.g., NaOH) and low temperatures to optimize yields . Purification via recrystallization or chromatography is critical for isolating high-purity products.

Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization of this compound?

  • Answer:

  • NMR Spectroscopy: Provides detailed information on hydrogen and carbon environments, particularly useful for confirming substitution patterns on aromatic rings.
  • IR Spectroscopy: Identifies functional groups (e.g., amide C=O stretching at ~1650 cm⁻¹) .
  • X-ray Crystallography: Resolves 3D molecular geometry; programs like SHELXL are widely used for small-molecule refinement .

Q. How can this compound be utilized as a reference standard in analytical chemistry?

  • Answer: It can serve as a chromatographic reference for method validation in HPLC or LC-MS, similar to N-(2,6-dimethylphenyl)acetamide, which is used to quantify impurities in lidocaine formulations . Calibration curves and retention time matching are standard practices.

Advanced Research Questions

Q. What experimental strategies address contradictions in reported biological activities of this compound analogs?

  • Answer: Discrepancies often arise from assay variability (e.g., cell line differences, concentration ranges). Solutions include:

  • Standardized Assays: Replicate studies using uniform protocols (e.g., MIC testing per CLSI guidelines) .
  • Multi-Omics Approaches: Combine transcriptomics and metabolomics to identify off-target effects.
  • Meta-Analysis: Statistically aggregate data from independent studies to identify trends.

Q. What computational and experimental methods predict the mutagenic potential of this compound derivatives?

  • Answer:

  • Fukui Function Analysis: Predicts reactive sites prone to electrophilic/nucleophilic attacks .
  • Ames Test: Evaluates bacterial mutagenicity; used for N-(3,4-dihydroxyphenyl)acetamide, a mutagenic acetaminophen by-product .
  • QSAR Modeling: Correlates structural descriptors (e.g., logP, electron density) with toxicity data from analogs.

Q. How can researchers optimize reaction conditions for synthesizing this compound under green chemistry principles?

  • Answer:

  • Solvent Selection: Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce toxicity.
  • Catalysis: Use immobilized lipases for acylation to enhance enantioselectivity and reduce waste.
  • Microwave-Assisted Synthesis: Reduces reaction time and energy consumption (e.g., from hours to minutes) .

Q. What mechanistic insights guide the design of this compound derivatives with enhanced bioactivity?

  • Answer:

  • Structure-Activity Relationship (SAR): Modifying substituents on the phenyl ring (e.g., electron-withdrawing groups) can enhance receptor binding. For example, 2-Chloro-N-(2,6-dimethylphenyl)acetamide derivatives show improved antiarrhythmic activity due to increased lipophilicity .
  • Molecular Docking: Simulate interactions with target proteins (e.g., sodium channels for anesthetic analogs) to prioritize synthetic targets .

Methodological Considerations

Q. How should researchers handle discrepancies in spectral data (e.g., NMR, IR) for this compound?

  • Answer:

  • Cross-Validation: Compare data with published spectra of structurally similar compounds (e.g., N-(2,6-dimethylphenyl)acetamide) .
  • Dynamic NMR: Resolve tautomeric or conformational equilibria affecting peak splitting.
  • Crystallographic Validation: Use single-crystal X-ray data to confirm molecular geometry .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods to prevent inhalation of fine powders (similar to 2-Cyano-N-(2,6-dimethylphenyl)acetamide, which requires respiratory protection) .
  • Spill Management: Neutralize acidic by-products with bicarbonate and adsorb solids using vermiculite.

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